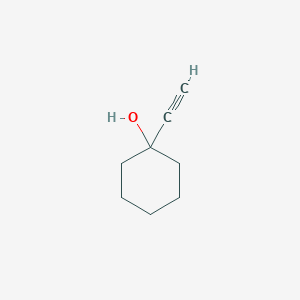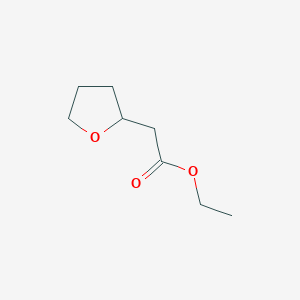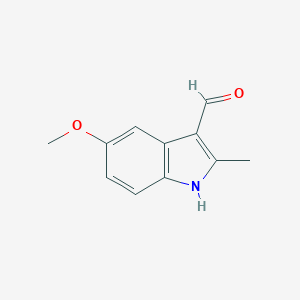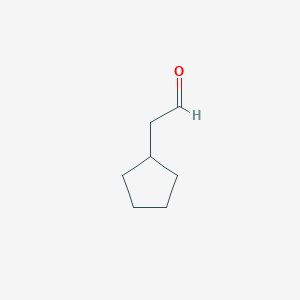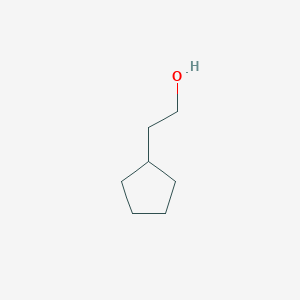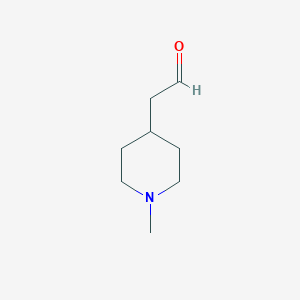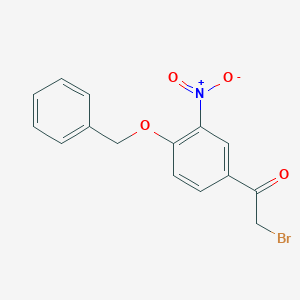![molecular formula C14H9BrClNO B041650 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 156073-28-8](/img/structure/B41650.png)
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Vue d'ensemble
Description
“3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one” is an intermediate of loratadine . Loratadine is a nonsedating-type histamine H1-receptor antagonist used to treat allergies .
Synthesis Analysis
The synthesis of this compound involves a selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with Sn(II) bromide (generated in situ from Sn(II) sulfate and HBr), followed by bromination at the 10 position, and deamination .Molecular Structure Analysis
The molecular formula of this compound is C14H9BrClNO . The average mass is 322.584 Da and the monoisotopic mass is 320.955597 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 475.9±45.0 °C at 760 mmHg, and a flash point of 241.6±28.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Antitumor Agent Synthesis
This compound is a key intermediate in the synthesis of antitumor agents . It’s involved in the preparation of compounds like SCH 66336 , which is an efficient process described for its role in cancer treatment. The ability to selectively inhibit certain cellular processes makes this compound valuable in the development of new chemotherapy drugs.
Pharmacology: Histamine H1-Receptor Antagonist
In pharmacology, it serves as an intermediate in the synthesis of loratadine metabolites . Loratadine is a well-known non-sedating antihistamine used to treat allergies, and this compound’s role in its synthesis highlights its importance in the production of pharmaceutical drugs.
Biochemical Research
The compound’s role extends to biochemical research, where it is used in the study of histamine receptors . Understanding the interaction between histamine receptors and various compounds can lead to the development of new medications for allergy relief.
Chemical Synthesis Informer Library
It is part of a chemical synthesis informer library developed by chemists at Merck & Co., which includes drug-like molecules representative of those encountered in complex synthesis . This highlights its utility as a reference compound for chemical research and development.
Farnesyl-Protein Transferase Inhibition
The compound has been studied for its inhibitory effects on farnesyl-protein transferase , an enzyme involved in the post-translational modification of proteins. Inhibitors of this enzyme have potential applications in the treatment of diseases related to protein misfolding.
Loratadine Intermediates
As an intermediate in the synthesis of loratadine, this compound is crucial in the production of various loratadine intermediates used in allergy medications . Its role in this process underscores its significance in medicinal chemistry.
Mécanisme D'action
Target of Action
It is noted that similar compounds have been found to selectively inhibitFarnesyl Protein Transferase (FPT) , which plays a crucial role in the post-translational modification of proteins.
Mode of Action
Compounds with similar structures have been found to selectively inhibit fpt . This inhibition could potentially prevent the farnesylation of proteins, a key step in their activation and function.
Biochemical Pathways
Given its potential role as an fpt inhibitor , it may impact the Ras signaling pathway, as FPT is involved in the activation of Ras proteins.
Result of Action
Similar compounds have been found to inhibit h-ras processing in cos monkey kidney cells and soft agar growth of ras-transformed cells , suggesting potential antitumor activity.
Propriétés
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZZEVXBPNANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




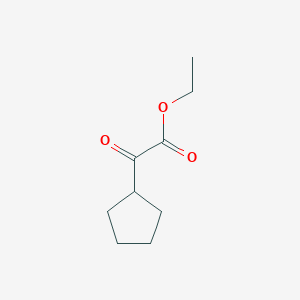
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
